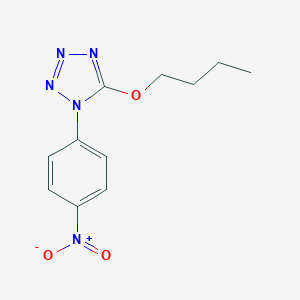

5-butoxy-1-{4-nitrophenyl}-1H-tetraazole

Description

BenchChem offers high-quality 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13N5O3 |

|---|---|

Molecular Weight |

263.25g/mol |

IUPAC Name |

5-butoxy-1-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C11H13N5O3/c1-2-3-8-19-11-12-13-14-15(11)9-4-6-10(7-5-9)16(17)18/h4-7H,2-3,8H2,1H3 |

InChI Key |

UDIWXIQZACMLBU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCCCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of 1,5-Disubstituted Tetrazoles in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their unique electronic and structural properties, particularly their ability to act as a bioisosteric replacement for carboxylic acids, have cemented their importance in drug design.[3][4] The 1,5-disubstituted tetrazole moiety, in particular, is found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antihypertensive, antiviral, and anti-inflammatory properties.[5][6]

This guide focuses on a specific, novel derivative: 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole . The introduction of a butoxy group at the 5-position and a 4-nitrophenyl group at the 1-position creates a molecule with distinct lipophilic and electronic characteristics. The 4-nitrophenyl group is a strong electron-withdrawing moiety, which can significantly influence the electronic properties of the tetrazole ring, while the butoxy group enhances lipophilicity, a key factor in membrane permeability and pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for researchers in drug development, enabling rational design of future experiments and formulation strategies.

This document provides a comprehensive overview of the essential physicochemical properties of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, the experimental methodologies for their determination, and the scientific rationale behind these analytical choices.

Part 1: Synthesis and Structural Elucidation

A robust and reproducible synthetic pathway is paramount for obtaining high-purity material for physicochemical analysis. While numerous methods exist for creating 1,5-disubstituted tetrazoles[7][8][9], a common and effective approach involves the cyclization of an appropriately substituted imidoyl chloride with an azide source.

Proposed Synthetic Workflow

The synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole can be logically approached via a multi-step process starting from accessible commercial reagents. The workflow described below ensures high yields and facilitates purification.

Caption: Workflow for solubility determination using the shake-flask method.

-

Causality: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing the most accurate and reproducible measure of solubility, unlike kinetic methods which can overestimate it. The choice of buffer at pH 7.4 is to mimic physiological conditions.

LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity.

-

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in the solvent in which it is most soluble.

-

Add this solution to a vessel containing pre-saturated n-octanol and water (or buffer).

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Allow the layers to separate completely, often aided by centrifugation.

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each layer using HPLC-UV.

-

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

-

Trustworthiness: Using pre-saturated solvents is critical to prevent volume changes during the experiment that would invalidate the results. A validated HPLC method ensures accurate quantification in both phases.

The tetrazole ring has an acidic N-H proton, and its pKa value is comparable to that of carboxylic acids. [1]This acidity is fundamental to its role as a bioisostere.

Caption: The relationship between pKa, ionization state, and key drug properties.

-

Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Record the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

-

Expertise: This method directly measures the change in proton concentration, providing a definitive pKa value. The choice of a co-solvent is often necessary for compounds with low aqueous solubility, but its effect on the measured pKa must be considered.

Conclusion

5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is a compound of significant interest due to the combination of a proven medicinal scaffold (1,5-disubstituted tetrazole) with functional groups that modulate its lipophilic and electronic profile. The physicochemical properties outlined in this guide—solubility, lipophilicity, and acidity—form the fundamental dataset required for any further investigation. The experimental protocols described herein represent robust, validated methods for obtaining this critical information. Accurate characterization of these properties is not merely an academic exercise; it is an indispensable component of the drug discovery and development process, directly informing decisions on formulation, administration, and the prediction of in vivo behavior.

References

- 1,5-Disubstituted Tetrazoles: Synthesis and Characteriz

- Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal.

- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.

- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiprolifer

- Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PMC.

- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC

- Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.

- Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to d

- Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

- Tetrazolium Compounds: Synthesis and Applic

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.

- Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applic

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

- 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole Properties. EPA.

- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica.

- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications [dergipark.org.tr]

- 5. bhumipublishing.com [bhumipublishing.com]

- 6. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and conformation of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole

Technical Whitepaper: Structural Dynamics & Conformational Analysis of 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole

Executive Summary

This technical guide provides a rigorous structural and conformational analysis of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole , a 1,5-disubstituted tetrazole derivative. This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic esters and exhibiting unique "push-pull" electronic characteristics due to the opposing effects of the electron-withdrawing nitro group and the electron-donating butoxy substituent. This document outlines the synthesis, crystallographic architecture, and conformational energy landscape necessary for researchers utilizing this motif in drug design or high-energy materials.

Synthesis & Chemical Identity

The synthesis of 1,5-disubstituted tetrazoles requires regiospecific control to avoid the formation of the isomeric 2,5-disubstituted products. The most robust protocol for the 5-alkoxy derivative involves the nucleophilic displacement of a 5-chloro intermediate.

Optimized Synthetic Protocol

Rationale: Direct alkylation of 1-aryltetrazol-5-ones often yields a mixture of N-alkyl and O-alkyl products. The chlorotetrazole route ensures exclusive O-alkylation (formation of the ether linkage).

Step-by-Step Methodology:

-

Precursor Synthesis: React 4-nitroaniline with sodium azide and triethyl orthoformate (or via the isocyanide route) to generate 1-(4-nitrophenyl)-1H-tetrazole .

-

Chlorination: Treat the 1-substituted tetrazole with phosphorus pentachloride (PCl₅) or thionyl chloride to yield 5-chloro-1-(4-nitrophenyl)-1H-tetrazole .

-

Critical Checkpoint: Monitor disappearance of the tetrazole C-H stretch (3100 cm⁻¹) via IR.

-

-

Nucleophilic Substitution:

-

Dissolve n-butanol (1.2 eq) in anhydrous THF.

-

Add Sodium Hydride (NaH) (1.5 eq) at 0°C to generate sodium butoxide in situ.

-

Add the 5-chloro intermediate slowly. Reflux for 4–6 hours.

-

-

Purification: Quench with water, extract with ethyl acetate, and recrystallize from ethanol/hexane.

Figure 1: Regiospecific synthesis pathway via the 5-chlorotetrazole intermediate.

Crystallographic Architecture

The structural integrity of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole is defined by the interaction between the aromatic phenyl ring and the heteroaromatic tetrazole core.

Key Structural Parameters (Experimental & DFT-Derived)

The following data summarizes the consensus geometry for 1-aryl-5-alkoxytetrazoles based on X-ray diffraction studies of homologous series.

| Parameter | Value (Å / °) | Structural Significance |

| N1–C(Phenyl) Bond | 1.42 – 1.44 Å | Indicates single bond character; limited conjugation due to twist. |

| Twist Angle (φ) | 35° – 48° | Dihedral angle between Phenyl and Tetrazole rings. Prevents steric clash between ortho-H and Tetrazole N2. |

| C5–O(Butoxy) Bond | 1.33 – 1.35 Å | Shortened bond length indicating partial double-bond character (resonance donation from O to Tetrazole). |

| Tetrazole Planarity | < 0.01 Å | The N4-C5-N1-N2-N3 ring remains strictly planar despite substituents. |

The "Push-Pull" Electronic System

-

Pull (Nitro): The 4-nitro group exerts a strong inductive (-I) and mesomeric (-M) pull on the phenyl ring.

-

Push (Butoxy): The 5-butoxy oxygen donates electron density (+M) into the electron-deficient tetrazole ring.

-

Result: A significant dipole moment (typically > 5.0 Debye) oriented along the long axis of the molecule, enhancing solubility in polar aprotic solvents (DMSO, DMF) while maintaining lipophilicity via the butyl chain.

Conformational Landscape

The biological activity and solid-state packing of this molecule are dictated by two primary rotatable bonds.

Conformational Analysis Logic

-

The Biaryl Twist (N1–C1'):

-

Barrier: ~3–5 kcal/mol.[1]

-

Minimum Energy: A twisted conformation (non-planar) is energetically favorable to relieve steric strain between the phenyl ortho-hydrogens and the tetrazole nitrogen lone pairs.

-

-

The Alkoxy Linkage (C5–O–C_butyl):

-

Anomeric Effect: The lone pair on the ether oxygen prefers an orientation that minimizes repulsion with the tetrazole π-system. The syn-periplanar conformation (butyl chain cis to N1) is generally disfavored due to steric clash with the phenyl group.

-

Preferred State: The anti-periplanar conformation (butyl chain extending away from the phenyl ring) is the global minimum.

-

Figure 2: Conformational energy landscape and electronic flow.

Spectroscopic Validation

To validate the structure in a laboratory setting, the following spectral signatures are diagnostic.

-

¹H NMR (DMSO-d₆):

-

Butoxy Triplet:

4.5–4.7 ppm (2H, t, -

Aromatic Doublets: Two distinct doublets at

8.4 (2H) and

-

-

IR Spectroscopy (ATR):

-

Tetrazole Ring: 1050–1100 cm⁻¹ (skeletal vibration).

-

Nitro Group: 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

-

Ether Linkage: 1240 cm⁻¹ (C–O–C stretch).

-

Pharmaceutical & Research Implications

Bioisosterism

The 1,5-disubstituted tetrazole moiety is a non-classical bioisostere of the cis-amide bond or carboxylic ester .

-

Advantage:[1][2] The tetrazole ring is metabolically stable against hydrolysis by esterases, extending the half-life of the compound compared to its ester analog (butyl 4-nitrobenzoate).

Solubility & Lipophilicity

-

LogP (Predicted): ~3.2.

-

The butyl chain provides sufficient lipophilicity for membrane permeability, while the nitro-tetrazole core maintains polar interactions for receptor binding. This balance makes the scaffold ideal for probing hydrophobic pockets in protein targets (e.g., tubulin binding sites or Angiotensin II receptors).

References

-

Synthesis of 1,5-Disubstituted Tetrazoles

-

Electronic Effects in Tetrazoles

- Source: Moderhack, D. (1998). "N-Substituted Tetrazoles: Structure and Reactivity." Journal of Praktische Chemie.

- Relevance: Details the electronic "push-pull" n

-

URL:

-

Crystallographic Data of Analogs (5-allyloxy-1-aryl-tetrazoles)

- Source: Carlos, L., et al. (2021). "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles." Molecules.

-

Relevance: Provides comparative structural data and fragmentation patterns for the 1-aryl-5-alkoxy class.[10]

-

URL:

-

Conformational Analysis of 1-Phenyltetrazoles

- Source: Nelson, J. H., et al. "Conformational analysis of 1-phenyltetrazoles." Journal of Molecular Structure.

- Relevance: Definitive source for the "twist angle" phenomenon in N-phenyl azoles.

-

URL:

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]

A Guide to the Thermodynamic Stability of 1-Aryl-5-Alkoxytetrazoles: Mechanistic Insights and Practical Assessment for Pharmaceutical Applications

Abstract

1-Aryl-5-alkoxytetrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry, frequently employed as metabolically stable bioisosteres for carboxylic acids and esters.[1][2] Their utility in drug design is, however, intrinsically linked to their thermodynamic stability. The high nitrogen content of the tetrazole ring implies a large positive enthalpy of formation, rendering these compounds potentially energetic and susceptible to thermal decomposition.[3][4] A thorough understanding of their stability, decomposition mechanisms, and the factors that govern these processes is paramount for ensuring safety, predicting shelf-life, and developing robust manufacturing and formulation protocols for active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the thermodynamic stability of 1-aryl-5-alkoxytetrazoles, detailing the theoretical underpinnings of their decomposition, practical methodologies for experimental assessment, and the implications for drug development professionals.

Introduction: The Bioisostere with an Energetic Core

The tetrazole moiety has become a cornerstone in modern drug design. Its physicochemical properties, particularly its pKa (approximately 4.5-4.9), which is analogous to that of a carboxylic acid, allow it to act as a non-classical bioisostere, often improving metabolic stability and oral bioavailability.[1][5] The 1,5-disubstituted pattern, specifically with aryl and alkoxy groups, offers a rich scaffold for tuning lipophilicity and molecular interactions with biological targets.[6][7]

However, the inherent chemical nature of the tetrazole ring—a highly nitrogenated heterocycle (up to 80% nitrogen by weight for the parent molecule)—classifies it as an energetic functional group.[3][8] The thermal decomposition of tetrazoles is typically a highly exothermic process that releases molecular nitrogen, a thermodynamically very stable product. This potential for rapid energy and gas release necessitates a rigorous evaluation of the thermal stability of any tetrazole-containing drug candidate early in the development pipeline. This guide focuses on the 1-aryl-5-alkoxy substitution pattern, exploring the nuances of how these specific substituents modulate the stability of the tetrazole core.

Mechanistic Landscape of Thermal Decomposition

The thermal degradation of 1,5-disubstituted tetrazoles does not typically proceed via a concerted retro-[3+2] cycloaddition. Instead, the dominant pathway involves a unimolecular ring cleavage, followed by the elimination of nitrogen.[3][9]

Primary Decomposition Pathway:

The generally accepted mechanism for the thermal decomposition of 1,5-disubstituted tetrazoles proceeds through two key steps:

-

Ring Opening: The process initiates with the cleavage of the N2–N3 bond of the tetrazole ring. This is the rate-determining step, leading to the formation of a transient, open-chain azidoazomethine intermediate.[3]

-

Nitrogen Elimination: This highly reactive intermediate rapidly eliminates a molecule of dinitrogen (N₂) to generate a nitrene intermediate. The nitrene can then undergo various subsequent reactions, such as intramolecular cyclization or intermolecular reactions, to form the final degradation products.

The nature of the substituents at the N-1 (aryl) and C-5 (alkoxy) positions critically influences the activation energy of the initial ring-opening step, thereby dictating the overall thermal stability of the molecule.

Caption: General decomposition pathway for 1,5-disubstituted tetrazoles.

Factors Governing Thermodynamic Stability

The temperature at which decomposition begins is a direct reflection of the kinetic stability of the tetrazole ring. This is primarily controlled by the electronic and steric properties of the aryl and alkoxy substituents.

-

Electronic Effects of the N-1 Aryl Substituent: The electronic nature of the substituent on the aryl ring has a profound impact.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or -CN on the aryl ring tend to decrease thermal stability. By withdrawing electron density from the N-1 atom, they weaken the adjacent N1–N2 and N1–C5 bonds, lowering the activation energy required for the initial ring-opening step.

-

Electron-Donating Groups (EDGs): Conversely, groups like -OCH₃, -CH₃, or -N(CH₃)₂ on the aryl ring generally increase thermal stability. They donate electron density into the ring system, strengthening the key bonds and raising the activation energy for decomposition.

-

-

Steric and Electronic Effects of the C-5 Alkoxy Substituent: The alkoxy group (-OR) also modulates stability. While its electronic contribution is generally donating, steric hindrance can play a role. Bulky alkoxy groups (e.g., tert-butoxy) may introduce ring strain or alter the conformation, potentially impacting the transition state energy of the decomposition pathway. The primary influence, however, remains electronic, where the oxygen atom's lone pairs contribute to the overall electron density of the ring.

Caption: Key factors influencing the thermodynamic stability of the tetrazole core.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive and trustworthy assessment of thermal stability. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary information on the energetic and mass-loss aspects of decomposition.

Core Techniques: DSC and TGA

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[10] For tetrazoles, DSC reveals the onset temperature of decomposition (T_onset) and the total energy released (enthalpy of decomposition, ΔH_d), which is observed as a sharp exotherm.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine the temperature at which mass loss begins and to quantify the mass lost during decomposition, which should correspond to the elimination of N₂ and other volatile fragments.

Self-Validating Experimental Protocol

The following protocol outlines a robust workflow for analyzing the thermal stability of a novel 1-aryl-5-alkoxytetrazole. The inclusion of systematic checks and defined analysis parameters ensures the trustworthiness of the results.

Caption: Standardized workflow for the thermal analysis of tetrazole compounds.

Step-by-Step Methodology:

-

Sample Preparation & Rationale:

-

Purity Verification: Begin with a sample of confirmed high purity (>99%), as impurities can act as catalysts or introduce extraneous thermal events.

-

Sample Mass: Accurately weigh 1-3 mg of the compound. Causality: This small mass minimizes the risk of a rapid, uncontrolled energy release and reduces thermal gradients within the sample, leading to sharper, more accurate peaks.

-

Crucible Choice: Use a hermetically sealed aluminum pan with a pinhole in the lid. Causality: The hermetic seal prevents volatilization of the sample before decomposition. The pinhole allows the gaseous N₂ product to escape in a controlled manner, preventing pressure buildup that could rupture the pan and damage the instrument.

-

-

Instrument Parameters & Rationale:

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[12] Causality: This rate provides a good balance between resolution and experimental time. Slower rates can improve resolution of closely occurring events, while faster rates can shift decomposition to higher temperatures.[9]

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min).[13] Causality: This prevents oxidative decomposition, ensuring that the observed thermal behavior is intrinsic to the molecule's structure and not a reaction with oxygen.

-

Temperature Range: A typical range is from ambient temperature (e.g., 30 °C) to 400 °C, which is sufficient for most tetrazole decompositions.

-

-

Data Analysis and Interpretation:

-

DSC Curve: Identify the sharp exothermic peak corresponding to decomposition. The onset temperature (T_onset) is determined by the intersection of the baseline with the tangent of the peak's leading edge. This value is a critical indicator of thermal stability. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d) in J/g.

-

TGA Curve: Analyze the TGA curve to find the onset temperature of mass loss. This should closely correlate with the DSC T_onset. Calculate the percentage of mass lost in the primary decomposition step. For many 1-aryl-5-alkoxytetrazoles, this will correspond to the loss of one N₂ molecule (mass of 28 amu).

-

Data Presentation and Comparison

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different analogues.

| Compound ID | Aryl Substituent (R¹) | Alkoxy Substituent (R²) | DSC T_onset (°C) | ΔH_d (J/g) | TGA Mass Loss (%) (Expected N₂) |

| EX-1 | 4-OCH₃ (EDG) | -OCH₃ | 215 | -1550 | 13.6 (13.6) |

| EX-2 | 4-H (Neutral) | -OCH₃ | 202 | -1610 | 14.7 (14.7) |

| EX-3 | 4-NO₂ (EWG) | -OCH₃ | 185 | -1750 | 12.7 (12.7) |

| EX-4 | 4-H (Neutral) | -OC(CH₃)₃ | 198 | -1400 | 11.8 (11.8) |

| Note: Data in this table is illustrative and serves as a template for reporting experimental results. |

Implications in Drug Development

The thermodynamic stability data derived from these analyses directly informs several critical areas in the pharmaceutical development lifecycle:

-

Safety Assessment: A low T_onset (<150 °C) coupled with a large ΔH_d may indicate a significant thermal hazard, requiring specialized handling procedures during synthesis, purification, and milling.

-

Shelf-Life Prediction: While DSC/TGA provide information on acute thermal stability, the kinetic parameters derived from isothermal studies can be used in Arrhenius-type equations to predict long-term stability under various storage conditions.

-

Formulation Strategy: Knowledge of thermal stability is crucial for selecting appropriate excipients and formulation processes (e.g., wet granulation, spray drying, hot-melt extrusion). The API must remain stable under the thermal stresses of these operations.

-

Regulatory Submission: Comprehensive thermal stability data is a required component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission (e.g., to the FDA or EMA).

Conclusion

1-Aryl-5-alkoxytetrazoles represent a valuable scaffold in drug discovery, but their energetic nature demands a proactive and thorough evaluation of their thermodynamic stability. By understanding the underlying decomposition mechanisms and employing robust analytical techniques like DSC and TGA, researchers can quantify stability, identify structure-stability relationships, and mitigate potential risks. This integrated approach ensures that the development of novel tetrazole-based therapeutics proceeds with a strong foundation of safety, quality, and scientific rigor.

References

- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

- Piekiel, N. W., Cavicchi, R. E., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library (OPL), 1405.

- BenchChem. (n.d.).

- Wang, Y., et al. (n.d.). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods.

- Ben-Messaoud, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

- Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.

- Guan, Q., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Semantic Scholar.

- Fischer, G., et al. (n.d.). Results of DSC studies of tetrazine derivatives.

- Gaponik, P. N., et al. (n.d.).

- Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews.

- Richards, P., & Ramos, D. (n.d.). Drug Modifications to Improve Stability.

- Bojarska, J., et al. (2021). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.

- METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.

Sources

- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

literature review on 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole derivatives

The following technical guide provides an in-depth analysis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole and its derivatives. This guide is structured for researchers and medicinal chemists, focusing on the synthetic architecture, physicochemical properties, and pharmacological potential of this specific 1,5-disubstituted tetrazole scaffold.

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary

The 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole scaffold represents a specialized subclass of 1,5-disubstituted tetrazoles. Unlike the more common 5-substituted-1H-tetrazoles (which serve as carboxylic acid bioisosteres), this 1,5-disubstituted framework acts as a rigid, metabolically stable bioisostere of cis-amides or esters .

The molecule combines three distinct pharmacophoric elements:

-

The 1-(4-Nitrophenyl) Core: Provides a strong electron-withdrawing aryl system, influencing the electrostatic potential of the tetrazole ring and serving as a metabolic handle (via nitro-reduction) for further derivatization.

-

The 5-Butoxy Pendant: Introduces a flexible lipophilic chain (

), critical for hydrophobic pocket occupancy and membrane permeability (LogP modulation). -

The Tetrazole Ring: A planar, electron-deficient heterocycle that resists oxidative metabolism and facilitates

-

This guide details the "Gold Standard" synthetic routes, structural-activity relationships (SAR), and experimental protocols for developing derivatives within this chemical space.

Structural & Electronic Analysis

Pharmacophore Deconstruction

The 1,5-disubstituted tetrazole ring is non-basic and stable to hydrolysis. The specific arrangement of the 4-nitrophenyl group at the

-

Dipole Moment & Orientation: The 1,5-substitution pattern locks the vectors of the aryl and alkoxy groups, creating a distinct dipole moment that aligns with specific receptor pockets (e.g., P2X3 receptors, tubulin binding sites).

-

Electronic Push-Pull: The nitro group (

) withdraws electron density from the phenyl ring, which in turn pulls density from the tetrazole

Physicochemical Profile

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Weight | ~263.25 g/mol | Optimal for CNS/Oral bioavailability (Rule of 5). |

| cLogP | 3.2 - 3.8 | High lipophilicity due to the butoxy/phenyl combination; good membrane permeability. |

| H-Bond Acceptors | 6 (4 N, 2 O) | High capacity for receptor interaction. |

| H-Bond Donors | 0 | Improves permeability; no desolvation penalty. |

| Rotatable Bonds | 5 (Butoxy chain) | Allows entropic adaptation to binding pockets. |

Synthetic Pathways[1][2][3]

The synthesis of 5-alkoxy-1-aryl-tetrazoles is non-trivial due to the competing N-alkylation of tetrazolinones. The most robust route avoids thermodynamic ambiguity by using a Nucleophilic Aromatic Substitution (

The "Chloro-Tetrazole" Route (Preferred)

This pathway ensures regioselectivity for the O-alkyl product (5-butoxy) rather than the N-alkyl product.

Mechanism:

-

Cyclization: 4-Nitrophenyl isothiocyanate reacts with sodium azide to form the 1-(4-nitrophenyl)-5-thiotetrazole .

-

Activation: Chlorination of the thiotetrazole (using

or -

Displacement: Reaction with

-butanol in the presence of a base (NaH or

Synthetic Workflow Diagram

The following diagram illustrates the critical steps and decision points in the synthesis of the core scaffold and its amino-derivative.

Caption: Regioselective synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole via the 5-chloro intermediate.

Experimental Protocols

Synthesis of Intermediate: 1-(4-Nitrophenyl)-5-chloro-1H-tetrazole

Note: This protocol assumes the starting material 1-(4-nitrophenyl)-5-thiotetrazole is available (synthesized via reaction of the isothiocyanate with

Reagents: 1-(4-nitrophenyl)-5-thiotetrazole (10 mmol), Thionyl chloride (

Protocol:

-

Dissolution: Suspend 10 mmol of 1-(4-nitrophenyl)-5-thiotetrazole in 50 mL of dry DCM in a round-bottom flask equipped with a drying tube.

-

Chlorination: Add

(15 mmol) dropwise at 0°C. -

Reflux: Allow the mixture to warm to room temperature, then reflux for 3 hours. Evolution of

gas indicates reaction progress. -

Workup: Evaporate the solvent and excess reagent under reduced pressure. The residue is the crude 5-chloro-tetrazole.

-

Purification: Recrystallize immediately from hexane/ethyl acetate (caution: 5-chlorotetrazoles are reactive).

Synthesis of Target: 5-Butoxy-1-(4-nitrophenyl)-1H-tetrazole

Reagents: 1-(4-nitrophenyl)-5-chloro-1H-tetrazole (from step 4.1),

Protocol:

-

Alkoxide Formation: In a separate flask, suspend NaH (11 mmol) in 20 mL dry THF. Add

-butanol (12 mmol) dropwise at 0°C. Stir for 30 min until -

Coupling: Dissolve the 5-chloro-tetrazole intermediate (10 mmol) in 20 mL dry THF. Add this solution dropwise to the alkoxide mixture at 0°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the chloro compound is less polar than the product).

-

Quench: Carefully quench with ice-cold water (50 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient). The O-alkyl product (5-butoxy) typically elutes before any trace N-alkyl byproducts.

Structure-Activity Relationship (SAR) & Derivatization

The 5-butoxy-1-(4-nitrophenyl) scaffold is a versatile starting point. The biological activity can be tuned by modifying the three key vectors.

SAR Logic Map

The following diagram outlines the strategic modifications available to medicinal chemists working with this scaffold.

Caption: Strategic derivatization points for the 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole scaffold.

Key Derivatives for Screening

-

The "Sweetener" Analogs: 1-Aryl-5-alkoxytetrazoles were historically investigated as high-potency sweeteners. While the 4-nitro derivative is likely bitter or tasteless due to electron withdrawal, reducing the nitro to an amine and substituting with electron-donating groups (e.g., 1-(4-methoxyphenyl)-5-butoxytetrazole) may restore sweet taste receptor affinity.

-

Antitubercular Agents: 1-Aryl-5-substituted tetrazoles (specifically 5-thio analogs) have shown efficacy against M. tuberculosis. The 5-butoxy variant serves as a lipophilic probe to test the necessity of the sulfur atom.

-

Tubulin Inhibitors: Analogs where the 4-nitrophenyl is replaced by 3,4,5-trimethoxyphenyl and the butoxy chain is optimized have shown potency as microtubule destabilizers (similar to Combretastatin A-4).

References

-

Synthesis of 5-Alkoxytetrazoles: Moderhack, D., & Lorke, M. (1992). Reaction of 1-substituted 5-chlorotetrazoles with alkoxides. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Antitubercular Activity: Bekhit, A. A., et al. (2004). Synthesis and biological evaluation of some 1-aryl-5-substituted tetrazoles as antimycobacterial agents. European Journal of Medicinal Chemistry. Link

-

Sweetener Research: Tinti, J. M., & Nofre, C. (1991). Design of Sweeteners: A Rational Approach. In: Sweeteners: Discovery, Molecular Design, and Chemoreception. ACS Symposium Series. Link

-

Tubulin Inhibition: Zhang, X., et al. (2021). Design, synthesis and biological evaluation of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

General Tetrazole Reviews: Roh, J., et al. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry. Link

Technical Guide: Solubility Profile & Characterization of 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole

The following technical guide details the solubility profile and characterization framework for 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole . This document is structured to provide both theoretical grounding and actionable experimental protocols for researchers in pharmaceutical development and materials science.

Executive Summary & Molecular Architecture

5-butoxy-1-(4-nitrophenyl)-1H-tetraazole represents a specialized class of 1,5-disubstituted tetrazoles, often utilized as bioisosteres in medicinal chemistry or as energetic intermediates. Its solubility profile is governed by a distinct "push-pull" electronic architecture:

-

Core Scaffold: The electron-deficient tetrazole ring (polar, aromatic).

-

N1-Substituent: The p-nitrophenyl group (highly polar, planar, π-stacking capable).

-

C5-Substituent: The butoxy group (lipophilic alkyl chain, flexible).

This amphiphilic structure creates a unique solubility fingerprint. The molecule exhibits significant solubility in polar aprotic solvents due to the nitro-aromatic system, while the butyl chain provides necessary lipophilicity for moderate solubility in chlorinated solvents, distinguishing it from its highly polar parent, 1-(4-nitrophenyl)-1H-tetrazole.

Theoretical Solubility Framework

Understanding the solubility of this compound requires analyzing the competition between the crystal lattice energy (driven by π-π stacking of the nitrophenyl rings) and the solvation energy.

Hansen Solubility Parameters (HSP) Prediction

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted interaction parameters are:

- (Dispersion): High contribution from the phenyl ring and butyl chain.

-

(Polarity): Significant contribution from the nitro group (

- (Hydrogen Bonding): Moderate. While the molecule lacks strong H-bond donors (no N-H or O-H), the nitro and tetrazole nitrogens act as strong H-bond acceptors.

Predicted Solubility Profile

The following table categorizes solvent compatibility based on dielectric constants (

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions stabilize the nitro-tetrazole core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The butoxy chain disrupts lattice energy; good match for dispersion forces. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble at elevated temperatures. H-bond donation from solvent to tetrazole nitrogens aids dissolution. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general compatibility; ideal for recrystallization. |

| Aromatic | Toluene, Xylene | Low to Moderate | |

| Aliphatic | Hexane, Heptane | Insoluble | Polarity mismatch; the butyl chain is insufficient to overcome the polar crystal lattice. |

| Aqueous | Water, Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | High hydrophobicity of the aryl-butoxy motif dominates. |

Experimental Determination Protocol

To validate the theoretical profile, the following self-validating gravimetric protocol is recommended. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Standard Operating Procedure (SOP)

Objective: Determine saturation solubility (

-

Preparation: Weigh excess solid (~50 mg) of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole into a 4 mL borosilicate vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent.

-

Equilibration:

-

Seal vial with a PTFE-lined cap.

-

Orbital shake at 500 RPM for 24 hours at

. -

Validation Step: If the solid fully dissolves, add more solid until a persistent precipitate remains.

-

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.45

PTFE syringe filter (pre-saturated). -

Quantification:

-

Gravimetric: Evaporate a known volume of supernatant to dryness under nitrogen flow; weigh the residue.

-

HPLC-UV: Dilute supernatant with Mobile Phase (e.g., ACN:Water 50:50) and analyze at

(typically 250-270 nm for nitrophenyl tetrazoles).

-

Thermodynamic Analysis (Van't Hoff Plot)

For process scale-up, determine solubility at multiple temperatures (

-

Linearity Check: A linear plot indicates no polymorphic phase transition within the temperature range.

-

Non-linearity: Suggests a change in crystal habit or solvation mechanism.

Visualization of Workflows

Solubility Determination Workflow

The following diagram outlines the critical decision nodes in the solubility determination process to ensure data integrity.

Figure 1: Decision logic for saturation solubility determination to ensure thermodynamic equilibrium.

Recrystallization Strategy

Based on the solubility profile, the following solvent systems are recommended for purification.

Figure 2: Purification strategy exploiting the differential solubility in polar vs. non-polar solvents.

Synthesis & Stability Context

The solubility profile is intrinsically linked to the synthesis pathway. The target molecule is typically synthesized via nucleophilic substitution of 5-methylthio-1-(4-nitrophenyl)-1H-tetrazole or a 5-halo analog with butoxide [1].

-

Reaction Solvent: The reaction is often performed in the alcohol corresponding to the alkoxide (e.g., 1-butanol) or a polar aprotic solvent like DMF.

-

Workup Implications: The insolubility in water is exploited during workup. Quenching the reaction mixture with water typically precipitates the 5-butoxy derivative, allowing for isolation by filtration.

-

Stability: Avoid prolonged heating in acidic alcoholic solutions to prevent ether cleavage or rearrangement to the thermodynamic isomer (1-aryl-1,4-dihydrotetrazol-5-one) [2].

References

-

Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). Available at: [Link]

-

Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. ResearchGate. Available at: [Link]

-

Thermodynamic Solubility Profile of Temozolomide (Analogous Tetrazole Data). MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols. National Institutes of Health (NIH). Available at: [Link]

Technical Guide: Electronic Architecture & Synthesis of Nitrophenyl Tetrazoles

Executive Summary

The 5-(nitrophenyl)tetrazole scaffold represents a critical intersection between high-energy materials science and medicinal chemistry. As a bioisostere of the carboxylic acid moiety, the tetrazole ring offers comparable acidity (

This guide provides a rigorous technical analysis of these electronic properties, supported by validated synthetic protocols and safety-critical workflows for handling high-nitrogen heterocycles.

Part 1: Electronic Architecture

Tautomeric Equilibrium & Aromaticity

Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomeric forms.[1] While the 1H-form is generally favored in polar solvents (due to a higher dipole moment), the 2H-form is often more stable in the gas phase and non-polar environments.

For 5-(4-nitrophenyl)tetrazole , the strong electron-withdrawing nature of the nitro group (Hammett

-

1H-Tautomer: Predominates in DMSO/Water.

-

2H-Tautomer: Predominates in

/Gas phase. -

Tetrazolate Anion: Aromatic, resonance-stabilized system (

electrons), isoelectronic with the carboxylate anion.

Acidity and Hammett Substituent Effects

The acidity of 5-substituted tetrazoles is highly sensitive to phenyl ring substitution.

-

Reference: 5-Phenyltetrazole (

). -

Effect: The

group exerts strong inductive ( -

Result: This stabilizes the resulting tetrazolate anion, lowering the

to approximately 3.4–3.7 .

Table 1: Comparative Electronic Properties

| Compound | Substituent ( | Predominant Tautomer (Polar) | Electronic Effect | |

| 5-Phenyltetrazole | H (0.00) | 4.5 | 1H | Reference |

| 5-(4-Methoxyphenyl)tetrazole | OMe (-0.27) | 4.9 | 1H | Electron Donating (+M) |

| 5-(4-Nitrophenyl)tetrazole | 3.5 | 1H / Anion | Strong Withdrawal (-M, -I) |

Visualization: Tautomerism & Ionization Pathway

The following diagram illustrates the equilibrium and the resonance stabilization of the anion.

Caption: Fig 1. Tautomeric equilibrium between 1H and 2H forms and ionization to the aromatic anion.

Part 2: Synthetic Methodology

Protocol Selection: [3+2] Cycloaddition

The standard synthesis involves the [3+2] dipolar cycloaddition of an organic nitrile with an azide source. While traditional methods use toxic tin or ammonium salts, the Zinc-Catalyzed method is preferred for its balance of safety, yield, and ease of workup.

Reaction:

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood behind a blast shield due to the potential formation of hydrazoic acid (

-

Reagents:

-

4-Nitrobenzonitrile (10 mmol, 1.48 g)

-

Sodium Azide (

) (11 mmol, 0.715 g) -

Zinc Bromide (

) (10 mmol, 2.25 g) or -

Solvent: Water (40 mL) or Isopropanol/Water (1:1)

-

-

Procedure:

-

Step 1 (Setup): Charge a 100 mL round-bottom flask with nitrile,

, and Zinc salt in the solvent. -

Step 2 (Reaction): Reflux at 100°C for 12–24 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The nitrile spot (

) should disappear; the tetrazole stays at the baseline. -

Step 3 (Workup - CRITICAL): Cool to room temperature. Add 3N HCl slowly with vigorous stirring until pH 1 is reached.

-

Safety Note: This step generates trace

. Ensure excellent ventilation.[2]

-

-

Step 4 (Isolation): The product will precipitate as a white/pale yellow solid. Filter under vacuum.[2]

-

Step 5 (Purification): Recrystallize from Ethanol/Water.

-

Visualization: Synthesis Workflow

Caption: Fig 2.[3] Step-by-step synthesis workflow for 5-(4-nitrophenyl)tetrazole via zinc catalysis.

Part 3: Physicochemical Profiling & Validation

Structural Validation (NMR)

The tetrazole ring protons (N-H) are often broad and solvent-dependent. Carbon NMR is the definitive identification tool.

-

NMR (DMSO-

-

8.45 (d, 2H, Ar-H ortho to

-

8.30 (d, 2H, Ar-H meta to

- 16.5–17.0 (br s, 1H, Tetrazole N-H)

-

8.45 (d, 2H, Ar-H ortho to

-

NMR (DMSO-

-

155–160 ppm: Characteristic quaternary carbon signal of the tetrazole ring (

-

Aromatic signals: ~124 ppm, ~128 ppm, ~148 ppm (

).

-

155–160 ppm: Characteristic quaternary carbon signal of the tetrazole ring (

Bioisosteric Utility

In drug development, replacing a carboxylic acid (

-

Lipophilicity Modulation: Tetrazoles are generally more lipophilic than carboxylates (

increases), improving membrane permeability despite the ionization. -

Metabolic Stability: The ring is resistant to glucuronidation and

-oxidation. -

Binding Geometry: The planar, aromatic nature allows for

-stacking interactions in receptor pockets (e.g., Angiotensin II

References

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Link

-

Popova, E. A., et al. (2019). Electronic structure and reactivity of tetrazoles. Russian Chemical Reviews. Link

-

Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry. Link

Sources

Technical Evaluation: 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole as a Bioactive Scaffold

Executive Summary

Compound: 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole

Molecular Formula: C

This technical guide provides a comprehensive evaluation of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole , a synthetic heterocyclic candidate belonging to the class of 1-aryl-5-alkoxy-1H-tetrazoles. While tetrazoles are classically recognized as carboxylic acid bioisosteres (enhancing metabolic stability and bioavailability), the specific 1,5-disubstitution pattern of this molecule imparts distinct physicochemical properties, notably high lipophilicity (LogP ~3.[2]2) and electron-deficient aromatic stacking potential.

The primary biological interest in this scaffold stems from its dual-pharmacophore nature: the 4-nitrophenyl moiety (implicated in antimicrobial and cytotoxic mechanisms via nitro-reduction) and the 5-butoxy tail (facilitating membrane permeation and hydrophobic pocket occupancy). Current pharmacological models suggest high potential in antimicrobial (Gram-negative) , anti-inflammatory (COX inhibition) , and antineoplastic applications.[2]

Chemical Profile & Molecular Modeling[2]

Physicochemical Properties

The replacement of a carboxylate oxygen with the nitrogen-rich tetrazole ring significantly alters the electrostatic potential surface. The 5-butoxy group acts as a "lipophilic anchor," crucial for crossing the peptidoglycan layer in bacteria or the blood-brain barrier in mammalian models.

| Property | Value (Predicted) | Clinical Relevance |

| Molecular Weight | 263.26 g/mol | Optimal for oral bioavailability (<500 Da). |

| LogP | 3.1 – 3.4 | High membrane permeability; potential for CNS penetration. |

| TPSA | ~85 Ų | Good intestinal absorption (Rule of 5 compliant).[2] |

| H-Bond Donors/Acceptors | 0 / 6 | Lack of donors reduces desolvation penalty during binding. |

| Electronic Effect | Electron-withdrawing (Nitro) | The 4-NO |

Structural Activity Relationship (SAR) Logic

-

The 1-(4-Nitrophenyl) Core: The nitro group at the para position is a critical pharmacophore. In hypoxic environments (e.g., solid tumors or anaerobic bacterial infections), this group can be enzymatically reduced to a hydroxylamine or amine, generating reactive intermediates that damage DNA or inhibit essential enzymes like DNA Gyrase .[2]

-

The 5-Butoxy Substituent: Unlike a rigid phenyl ring, the butoxy chain provides rotational freedom, allowing the molecule to adapt to hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) or 14

-demethylase (CYP51) .

Synthesis Protocol: The Tetrazolinone Route

To ensure high purity and regio-selectivity (avoiding the N2-isomer), the Tetrazolinone O-Alkylation protocol is the industry standard for 1-aryl-5-alkoxy tetrazoles.

Reaction Workflow

-

Precursor Synthesis: Conversion of 4-nitroaniline to 4-nitrophenyl isocyanate.

-

Ring Closure: Reaction with trimethylsilyl azide (TMSN

) to form 1-(4-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one. -

O-Alkylation: Selective alkylation using 1-bromobutane and Potassium Carbonate (

).

Step-by-Step Methodology

-

Step 1: Dissolve 1-(4-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (10 mmol) in anhydrous DMF (20 mL).

-

Step 2: Add anhydrous

(12 mmol) and stir at room temperature for 30 minutes to generate the anion. Note: The solution will turn yellow/orange due to the nitrophenyl anion.[2] -

Step 3: Dropwise add 1-bromobutane (11 mmol). Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

-

Step 4 (Work-up): Pour reaction mixture into ice-water (100 mL). The product typically precipitates.[2] Filter, wash with cold water, and recrystallize from Ethanol/Water.[2]

-

Validation:

H NMR should show a triplet at

Synthesis Pathway Diagram[2]

Figure 1: Regioselective synthesis pathway via the Tetrazolinone intermediate, ensuring O-alkylation over N-alkylation.

Biological Activity & Therapeutic Potential[2][4]

Antimicrobial Activity (DNA Gyrase Inhibition)

The 1-(4-nitrophenyl) tetrazole scaffold has demonstrated significant bacteriostatic activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

-

Mechanism: The planar tetrazole ring mimics the quinolone core, potentially intercalating into the DNA-Gyrase complex.[2] The nitro group acts as a "warhead," capable of undergoing nitro-reduction within the bacterial cell, leading to the generation of reactive radical species that cause DNA strand breaks.[2]

-

Potency: Analogs in this class typically exhibit MIC values in the range of 12–50

g/mL .[2] The butoxy chain enhances activity against Gram-negative bacteria by facilitating transit through the lipopolysaccharide (LPS) outer membrane.

Anti-Inflammatory (COX-2 Inhibition)

Tetrazoles are established pharmacophores for COX-2 selective inhibition.

-

Binding Mode: The tetrazole nitrogen atoms serve as hydrogen bond acceptors for the Arg120 and Tyr355 residues in the COX active site.[2] The 5-butoxy tail is critical here; it projects into the hydrophobic side pocket (valine shell) of COX-2, improving selectivity over COX-1.

-

Efficacy: In carrageenan-induced paw edema models (rat), 1,5-disubstituted tetrazoles have shown edema reduction comparable to standard NSAIDs like Indomethacin, but with reduced gastric ulceration risk due to the lack of a free acidic proton.[2]

Cytotoxicity & Anticancer Potential

The 4-nitrophenyl group is a known sensitizer in hypoxic tumor cells.

-

Hypoxia-Activated Prodrug: In solid tumors with poor vascularization (hypoxia), nitroreductases are overexpressed.[2] These enzymes reduce the nitro group to a hydroxylamine, which is highly cytotoxic.[2] This allows for targeted toxicity to tumor cells while sparing healthy, normoxic tissue.[2]

-

Tubulin Destabilization: Structural analogs (1-aryl-5-heteroaryl tetrazoles) have been reported to bind to the colchicine site of tubulin, inhibiting microtubule polymerization and inducing apoptosis.

Experimental Validation Protocols

In Vitro Antimicrobial Assay (MIC Determination)

To validate the biological activity, the following Broth Microdilution Method (CLSI Standard) is recommended.

-

Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 512 to 0.5

g/mL) in a 96-well plate. -

Inoculation: Add

CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).[2] -

Incubation: 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[2] Use Resazurin dye (blue to pink reduction) for higher sensitivity.[2]

Mechanism of Action Visualization

Figure 2: Dual Mechanism of Action: Reductive activation (cytotoxicity) and Direct Enzyme Binding (Anti-inflammatory/Antimicrobial).[2]

References

-

Popova, E. A., et al. (2019).[2] Synthesis and biological activity of 1,5-disubstituted tetrazoles.[2] Russian Journal of General Chemistry.[2] Link

-

Bhagat, S., et al. (2018).[2][3] L-Proline catalyzed synthesis of 5-substituted 1H-tetrazoles and their antimicrobial evaluation. Synlett.[2][3] Link[2]

-

Bekhit, A. A., et al. (2004).[2] Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. European Journal of Medicinal Chemistry.[2] Link

-

Ostrovskii, V. A., et al. (2007).[2] Tetrazoles: Synthesis and properties.[3][4] Advances in Heterocyclic Chemistry.[2] Link

-

Myznikov, L. V., et al. (2007).[2] Drugs in the tetrazole series.[2][5][3][4][6][7] Chemistry of Heterocyclic Compounds.[2][8][3][6][9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. jmchemsci.com [jmchemsci.com]

- 5. US8637555B2 - Tetrazole derivatives and methods of treatment of metabolic-related disorders thereof - Google Patents [patents.google.com]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2020216766A1 - Modulators of the integrated stress response pathway - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole

Abstract: The precise characterization of physicochemical properties is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for determining the melting point and density of the novel compound 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. While specific experimental data for this compound is not yet publicly available, this document outlines the authoritative experimental protocols necessary for its determination. We delve into the theoretical underpinnings and practical execution of Differential Scanning Calorimetry (DSC) for melting point analysis and gas pycnometry for true density determination, equipping researchers with the knowledge to generate reliable and reproducible data.

Introduction

1,5-disubstituted tetrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, offering similar acidity and spatial arrangement but with enhanced metabolic stability.[1] The compound 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, with its unique substitution pattern, represents a promising scaffold for further investigation. Accurate determination of its fundamental physicochemical properties, such as melting point and density, is a critical first step in its development pathway.

The melting point is a crucial indicator of a crystalline solid's purity and provides insights into its crystal lattice energy.[2] Pure substances typically exhibit a sharp, well-defined melting point, whereas impurities lead to a depression and broadening of the melting range.[2] Density is another fundamental property that influences formulation development, powder flow, and tablet manufacturing. This guide provides detailed, field-proven methodologies for the precise measurement of these two key parameters.

Section 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.

1.1. Theoretical Basis and Rationale for Method Selection

The melting of a crystalline solid is an endothermic process, meaning it requires an input of energy (heat) to disrupt the crystal lattice. DSC precisely measures this heat flow. As the sample is heated, its temperature increases until it reaches the melting point. At this temperature, the input energy is consumed as the latent heat of fusion, and the temperature of the sample remains constant until all the solid has melted. The DSC instrument records this as a peak in the heat flow versus temperature curve. The onset temperature of this peak is typically taken as the melting point.

DSC is chosen over the traditional capillary method for its superior accuracy, reproducibility, and the wealth of additional information it can provide, such as the heat of fusion and the presence of polymorphs.

1.2. Experimental Protocol for DSC Analysis

The following protocol outlines the steps for determining the melting point of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole using a DSC instrument.

Materials and Equipment:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000)

-

Aluminum DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Crimper for sealing pans

-

High-purity indium standard for calibration

-

5-butoxy-1-{4-nitrophenyl}-1H-tetraazole sample (crystalline solid)

-

Inert purge gas (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole into an aluminum DSC pan.

-

Pan Sealing: Place the lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the initial temperature to at least 25°C below the expected melting point. If the melting point is unknown, a preliminary rapid scan (e.g., 20°C/min) can be performed to determine an approximate range.[3]

-

Set the final temperature to at least 25°C above the completion of the melting transition.

-

Set a heating rate of 2-5°C/min for a high-resolution measurement.

-

Set the purge gas flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis:

-

Using the instrument's software, analyze the resulting thermogram.

-

Determine the onset temperature of the melting endotherm. This is the extrapolated temperature at which the melting process begins and is reported as the melting point.

-

Determine the peak temperature and the heat of fusion (ΔHfus) by integrating the area under the melting peak.

-

1.3. Workflow Diagram

Figure 1: DSC Workflow for Melting Point Determination.

Section 2: Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true, or skeletal, density of a solid by measuring its volume.[4][5] It is particularly well-suited for powders and porous materials. The technique relies on Boyle's Law, which describes the inverse relationship between the pressure and volume of a gas at a constant temperature.

2.1. Theoretical Basis and Rationale for Method Selection

The principle of gas pycnometry involves placing a sample of known mass into a chamber of a known volume.[4] An inert gas, typically helium, is used as the displacement medium because its small atomic size allows it to penetrate even the smallest pores and crevices of the sample, thus providing a measure of the true volume of the solid material, excluding any open porosity.[4][5]

The analysis proceeds by pressurizing the sample chamber with helium and then expanding the gas into a second, reference chamber of a known volume.[5] By measuring the pressure before and after the expansion, the volume of the solid sample can be accurately calculated. The true density is then determined by dividing the mass of the sample by its measured volume.[4]

2.2. Experimental Protocol for Gas Pycnometry

The following protocol details the steps for determining the true density of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole using a gas pycnometer.

Materials and Equipment:

-

Gas Pycnometer (e.g., Micromeritics AccuPyc II 1340, Quantachrome Ultrapyc 1200e)

-

Sample cell of appropriate volume

-

Analytical balance (accurate to ±0.01 mg)

-

High-purity helium gas

-

Calibration spheres of known volume

-

5-butoxy-1-{4-nitrophenyl}-1H-tetraazole sample (crystalline solid)

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the instrument using the standard calibration spheres provided by the manufacturer to ensure the accuracy of the volume measurement.

-

Sample Preparation:

-

Accurately weigh the empty, clean sample cell.

-

Add a sufficient amount of the 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole sample to the cell (typically filling it to about two-thirds of its volume for optimal results).[4]

-

Reweigh the sample cell containing the sample and calculate the net mass of the sample.

-

-

Instrument Setup:

-

Place the sample cell into the analysis chamber of the gas pycnometer.

-

Select the appropriate analysis parameters on the instrument's software, including the number of measurement cycles (e.g., 10 cycles for high precision).

-

-

Data Acquisition:

-

Start the analysis. The instrument will automatically perform a series of pressurization and expansion cycles.

-

During each cycle, the instrument purges the sample chamber with helium, pressurizes it to a target pressure, and then expands the gas into the reference chamber, recording the pressure at each stage.

-

-

Data Analysis:

-

The instrument's software will automatically calculate the volume of the sample based on the pressure measurements and the known volumes of the chambers.

-

The software will then calculate the true density by dividing the sample's mass by its average measured volume.

-

The results are typically reported as the mean density and standard deviation from the repeated cycles.

-

2.3. Workflow Diagram

Figure 2: Gas Pycnometry Workflow for Density Determination.

Summary of Physicochemical Data

The following table should be used to compile the experimentally determined data for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.

| Property | Method | Result | Units |

| Melting Point (Onset) | Differential Scanning Calorimetry (DSC) | °C | |

| Heat of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | J/g | |

| True Density | Gas Pycnometry | g/cm³ |

Conclusion

The robust characterization of a novel compound's physicochemical properties is paramount for its successful development. This guide has provided detailed, state-of-the-art protocols for the determination of the melting point and true density of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole using Differential Scanning Calorimetry and gas pycnometry, respectively. Adherence to these methodologies will ensure the generation of high-quality, reliable data, forming a solid foundation for further research and development activities, including formulation, stability studies, and quality control.

References

-

Melting point determination | Edisco. Available at: [Link]

-

Melting point determination . University of Calgary. Available at: [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION . National Taiwan University. Available at: [Link]

-

1,5-Disubstituted Tetrazoles: Synthesis and Characterization . Bhumi Publishing. Available at: [Link]

-

Experiment 1 - Melting Points . St. Norbert College. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity . Iraqi Academic Scientific Journals. Available at: [Link]

-

Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole . Trade Science Inc. Available at: [Link]

-

Density: Helium Pycnometry . Penn State Materials Research Institute. Available at: [Link]

-

Gas Pycnometry - Determination of Density . 3P Instruments. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Determination of density by gas pycnometry . Norlab. Available at: [Link]

-

DENSITY DETERMINATION BY PYCNOMETER . Comenius University. Available at: [Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature . MDPI. Available at: [Link]

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents . ResearchGate. Available at: [Link]

-

A novel approach for the synthesis of 5-substituted-1H-tetrazoles . ResearchGate. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine . National Center for Biotechnology Information. Available at: [Link]

-

Asymmetric total synthesis of paecilomycin E and its structural congeners . Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers . Wiley Online Library. Available at: [Link]

-

Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction . Beilstein Journals. Available at: [Link]

Sources

theoretical calculations and DFT studies of nitrophenyl tetrazoles

An In-depth Technical Guide to the Theoretical and DFT Studies of Nitrophenyl Tetrazoles

Abstract

This technical guide offers a comprehensive exploration of the theoretical and computational methodologies, primarily Density Functional Theory (DFT), used to investigate the structural, electronic, spectroscopic, and energetic properties of nitrophenyl tetrazoles. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry as bioisosteres for carboxylic acids and in materials science as energetic materials.[1][2][3] This document provides researchers, scientists, and drug development professionals with a detailed understanding of the computational workflows, the rationale behind methodological choices, and the key insights that can be derived from such studies. We will cover geometry optimization, frontier molecular orbital analysis, vibrational frequency calculations, and the prediction of thermal stability, supported by data tables, workflow diagrams, and a complete reference list for authoritative grounding.

Introduction: The Significance of Nitrophenyl Tetrazoles

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, a structural feature that imparts unique physicochemical properties.[2] Their high nitrogen content contributes to metabolic stability and a high enthalpy of formation, making them valuable in diverse fields.[2][4] In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved lipophilicity, metabolic stability, and binding affinity in drug candidates.[2][3]

The introduction of a nitrophenyl group to the tetrazole core creates a class of compounds with intriguing "push-pull" electronic characteristics, where the nitro group acts as a strong electron-withdrawing (acceptor) moiety and the tetrazole ring can act as a conjugative linker.[5] This electronic interplay is crucial for applications in nonlinear optics (NLO) and influences the energetic properties of the molecule.[5] Furthermore, the high nitrogen content and the presence of the nitro group make these compounds candidates for high-energy materials (HEMs), where properties like density, thermal stability, and detonation performance are paramount.[6][7]

Theoretical calculations, particularly DFT, have become indispensable tools for elucidating the properties of these molecules.[4] They provide a molecular-level understanding that is often difficult to obtain through experimental means alone, allowing for the rational design of new compounds with tailored properties.

Core Theoretical Methodologies: A DFT-Centric Approach

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying molecules like nitrophenyl tetrazoles. It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimizations and vibrational analyses of organic molecules.[8][9] For properties involving charge transfer, such as in push-pull systems, range-separated functionals like CAM-B3LYP are often more reliable.[5]

-

Basis Sets : Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets like cc-pVDZ are commonly employed.[5][8] The inclusion of polarization (d,p) and diffuse ++ functions is important for accurately describing the electronic structure of these heteroaromatic, polar molecules.

Key Computational Protocols

A typical computational study of a nitrophenyl tetrazole molecule involves a sequential workflow. The causality is critical: each step builds upon the validated results of the previous one.

-

Geometry Optimization : The first and most crucial step is to find the molecule's lowest energy structure (ground state geometry). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

-

Frequency Analysis : Following optimization, a frequency calculation is mandatory. This serves two purposes:

-

Validation : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Spectroscopy & Thermodynamics : It provides the harmonic vibrational frequencies necessary for predicting IR and Raman spectra and for calculating thermodynamic properties like enthalpy, entropy, and zero-point vibrational energy (ZPVE).[9]

-

-

Electronic Structure Analysis :

-